2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate
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Overview
Description
2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate is an organic compound with a complex structure that includes acetoxy and benzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate typically involves the esterification of 1,3-propanediol with benzoic acid derivatives. One common method includes the reaction of 1,3-propanediol with benzoyl chloride in the presence of a base such as pyridine to form the dibenzoate ester. The acetoxymethoxy group can be introduced through a subsequent reaction with acetic anhydride and a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Hydrolysis: Benzoic acid and 1,3-propanediol.
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate involves its interaction with biological molecules through ester bonds. The compound can be hydrolyzed by esterases, releasing the active components that can interact with specific molecular targets. These interactions can affect various biochemical pathways, depending on the nature of the released molecules .
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol dibenzoate: Similar structure but lacks the acetoxymethoxy group.
Propylene glycol dibenzoate: Similar structure with a different glycol backbone.
Diethylene glycol dibenzoate: Contains an additional ethylene glycol unit.
Uniqueness
2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate is unique due to the presence of the acetoxymethoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
[2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-15(21)26-14-27-18(12-24-19(22)16-8-4-2-5-9-16)13-25-20(23)17-10-6-3-7-11-17/h2-11,18H,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRGJBFTFOSLGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(COC(=O)C1=CC=CC=C1)COC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547431 |
Source
|
Record name | 2-[(Acetyloxy)methoxy]propane-1,3-diyl dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110874-22-1 |
Source
|
Record name | 1,3-Propanediol, 2-[(acetyloxy)methoxy]-, 1,3-dibenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110874-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Acetyloxy)methoxy]propane-1,3-diyl dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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